N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide
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Overview
Description
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenoxy, pyrazolyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the bromophenoxy methyl pyrazole intermediate. This can be achieved through the reaction of 4-bromophenol with a suitable methylating agent, followed by the reaction with pyrazole. The final step involves the sulfonation of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromophenoxy and pyrazolyl groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenoxy)methyl]-N-{4-nitro-1H-pyrazol-1-yl}benzamide
- N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide
Uniqueness
N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-CHLORO-1-BENZENESULFONAMIDE is unique due to the presence of both bromophenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C16H13BrClN3O3S |
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Molecular Weight |
442.7 g/mol |
IUPAC Name |
N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C16H13BrClN3O3S/c17-12-1-5-15(6-2-12)24-11-21-10-14(9-19-21)20-25(22,23)16-7-3-13(18)4-8-16/h1-10,20H,11H2 |
InChI Key |
BTCCJEOSSKVVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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